molecular formula C16H20O3 B1613348 4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE CAS No. 684271-09-8

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE

Cat. No.: B1613348
CAS No.: 684271-09-8
M. Wt: 260.33 g/mol
InChI Key: AEPOXFWOYIRIMT-UHFFFAOYSA-N
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Description

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE is an organic compound with the molecular formula C18H20O3. It is a white crystalline powder commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE can be synthesized through various methods. One common synthetic route involves the esterification of 4-(cyclohexanecarbonyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

In industrial settings, the production of ethyl 4-(cyclohexanecarbonyl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(cyclohexanecarbonyl)benzoic acid.

    Reduction: 4-(cyclohexanecarbonyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential local anesthetic due to its structural similarity to other benzoate-based anesthetics.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(cyclohexanecarbonyl)benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, it is believed to bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE can be compared with other similar compounds such as ethyl benzoate and ethyl cyclohexanecarboxylate. While all these compounds are esters, ethyl 4-(cyclohexanecarbonyl)benzoate is unique due to the presence of both a cyclohexane ring and a benzoate group in its structure. This dual functionality imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

List of Similar Compounds

  • Ethyl benzoate
  • Ethyl cyclohexanecarboxylate
  • Methyl benzoate
  • Methyl cyclohexanecarboxylate

This compound stands out due to its unique combination of structural features, which contribute to its versatility and utility in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-(cyclohexanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPOXFWOYIRIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642590
Record name Ethyl 4-(cyclohexanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684271-09-8
Record name Ethyl 4-(cyclohexanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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